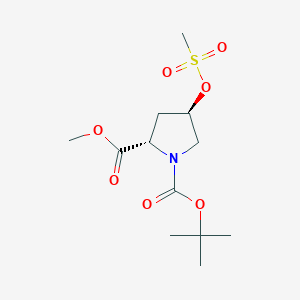![molecular formula C13H18N2O3 B113127 N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 869735-24-0](/img/structure/B113127.png)
N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-DMP, is a small molecule that has been the focus of much scientific research in recent years. N-DMP has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. The derivatives of the pyridin-3-yl structure have shown significant activity against various bacterial strains. The emergence of antimicrobial resistance is a global concern, and compounds like this are valuable in the design of new chemotherapeutic agents to combat resistant pathogens .
Anti-tubercular Activity
The compound has shown promise in anti-tubercular activity. In research, derivatives incorporating the pyridine scaffold demonstrated anti-tubercular activities with minimum inhibitory concentrations (MIC) that are competitive with current treatments. This highlights its potential role in tuberculosis treatment, especially given the critical need for new medications due to increasing drug resistance .
Antioxidant Properties
Studies have indicated that certain derivatives of this compound exhibit antioxidant activities, with some showing better results than standard antioxidants like ascorbic acid. This suggests its application in preventing oxidative stress-related diseases and could be further explored as a potential therapeutic agent .
Docking Simulations
The compound’s derivatives have been used in docking simulations to study ligand-protein interactions. This is crucial in understanding the mechanism of action at the molecular level and aids in the design of more effective drugs with higher bioavailability .
Chemical Synthesis
N-(4-(1,3-DIOXOLAN-2-YL)PYRIDIN-3-YL)PIVALAMIDE serves as an intermediate in chemical synthesis. Its structure is useful in constructing complex molecules for various applications, including medicinal chemistry and material science .
Catalysis
Derivatives of this compound have been utilized in catalysis research. For example, they have been involved in transfer hydrogenation reactions, which are important in industrial processes for producing chemicals in a more environmentally friendly manner .
Drug Design
The compound’s framework is beneficial in the design of new drugs. Its molecular structure allows for modifications that can lead to the development of novel therapeutic agents with specific target activities .
Cytotoxicity Studies
Research involving this compound also includes cytotoxicity studies on human cells, such as HEK-293 (human embryonic kidney) cells. This is essential for determining the safety profile of potential drug candidates before they can be considered for clinical trials .
Eigenschaften
IUPAC Name |
N-[4-(1,3-dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-8-14-5-4-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURMNELUHRJXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640055 |
Source


|
| Record name | N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide | |
CAS RN |
869735-24-0 |
Source


|
| Record name | N-[4-(1,3-Dioxolan-2-yl)-3-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869735-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(1,3-Dioxolan-2-yl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

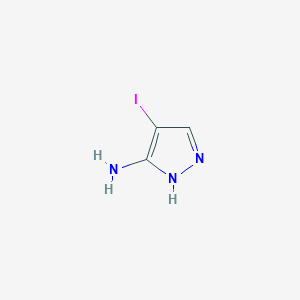
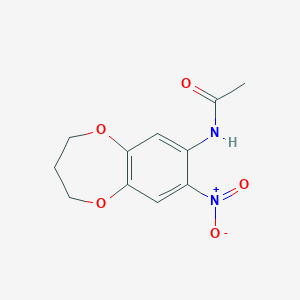
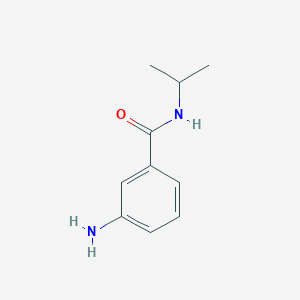



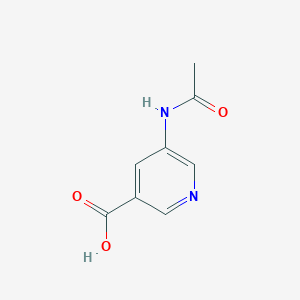
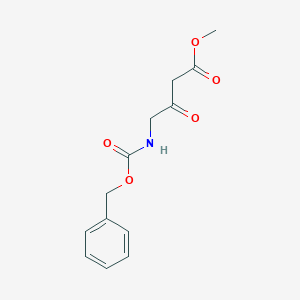
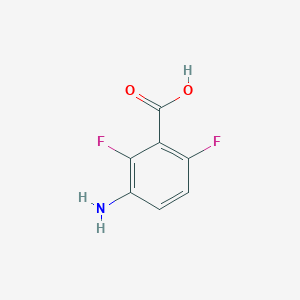
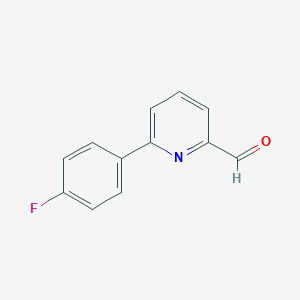

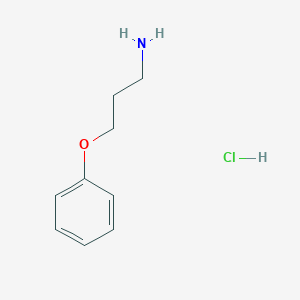
![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)
